Mouse IDO1 Inhibitory Potency vs. MMG-0358: Species-Selectivity Implications
In a cell-based mouse IDO1 inhibition assay, 1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid exhibited an IC50 of 1700 nM [1]. In contrast, the reference triazole IDO1 inhibitor MMG-0358 demonstrates an IC50 of 2 nM against mouse IDO1 in an analogous cellular assay . This 850-fold difference in potency on the murine ortholog indicates that the target compound occupies a distinct region of the IDO1 structure-activity landscape, potentially translating to differential human-vs-mouse selectivity profiles relevant for translational immunology studies.
| Evidence Dimension | Mouse IDO1 cellular inhibition IC50 |
|---|---|
| Target Compound Data | 1700 nM |
| Comparator Or Baseline | MMG-0358: 2 nM (mouse IDO1 cellular assay) |
| Quantified Difference | 850-fold less potent than MMG-0358 against mouse IDO1 |
| Conditions | Cell-based IDO1 inhibition assay; mouse enzyme |
Why This Matters
The substantial potency gap against mouse IDO1 makes this compound a valuable tool for benchmarking human-selective IDO1 inhibitors and for in vivo mouse models where partial, rather than complete, IDO1 suppression is desired.
- [1] MolBic IDRB Lab. Bioactivity Information: IDO1 Inhibitor Data for CAS 1092333-06-6. IC50 = 1700.0 nM (Mouse IDO1, cell-based). https://molbic.idrblab.net/ View Source
